1-Chloro-8-(trifluoromethoxy)isoquinoline
Overview
Description
1-Chloro-8-(trifluoromethoxy)isoquinoline is a chemical compound belonging to the family of isoquinolines. It has the molecular formula C10H5ClF3NO and a molecular weight of 247.6 g/mol Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines, with a nitrogen atom at the second position of the ring system
Preparation Methods
The synthesis of 1-Chloro-8-(trifluoromethoxy)isoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary, but the general approach involves the coupling of a suitable isoquinoline derivative with a chlorinated trifluoromethoxy precursor.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
1-Chloro-8-(trifluoromethoxy)isoquinoline undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of the chlorine and trifluoromethoxy groups influences the reactivity and selectivity of these reactions.
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The isoquinoline core can undergo oxidation reactions to form N-oxides or other oxidized derivatives. Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are commonly used.
Reduction Reactions: Reduction of the isoquinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced isoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the isoquinoline ring.
Scientific Research Applications
1-Chloro-8-(trifluoromethoxy)isoquinoline has a wide range of scientific research applications due to its unique chemical properties. Some of the key areas of application include:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It serves as a model compound for investigating the biological activity and pharmacological properties of related molecules.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure and properties make it suitable for various applications, including the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-8-(trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways. The presence of the chlorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
1-Chloro-8-(trifluoromethoxy)isoquinoline can be compared with other similar isoquinoline derivatives to highlight its uniqueness. Some of the similar compounds include:
1-Chloroisoquinoline: This compound lacks the trifluoromethoxy group, which significantly alters its chemical properties and reactivity compared to this compound.
8-(Trifluoromethoxy)isoquinoline:
1-Bromo-8-(trifluoromethoxy)isoquinoline: The substitution of chlorine with bromine can lead to changes in the compound’s reactivity and interactions with other molecules.
The presence of both chlorine and trifluoromethoxy groups in this compound imparts unique chemical properties that distinguish it from these similar compounds. These properties include altered electronic effects, steric hindrance, and potential interactions with molecular targets.
Properties
IUPAC Name |
1-chloro-8-(trifluoromethoxy)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-8-6(4-5-15-9)2-1-3-7(8)16-10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXKIYNRQQZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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